N-(4-Methylphenyl)-N-(phenylcarbamothioyl)methanehydrazonamide
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Overview
Description
N-(4-Methylphenyl)-N-(phenylcarbamothioyl)methanehydrazonamide is a chemical compound that belongs to the class of hydrazonamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N-(phenylcarbamothioyl)methanehydrazonamide typically involves the reaction of 4-methylphenylhydrazine with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-N-(phenylcarbamothioyl)methanehydrazonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-Methylphenyl)-N-(phenylcarbamothioyl)methanehydrazonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-N-(phenylcarbamothioyl)methanehydrazonamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-Methylphenyl)-N-(phenylcarbamothioyl)methanehydrazonamide can be compared with other similar compounds, such as:
N-(4-Methylphenyl)-N-(phenylcarbamothioyl)hydrazine: A related compound with similar structural features but different functional groups.
N-(4-Methylphenyl)-N-(phenylcarbamoyl)methanehydrazonamide: Another similar compound with a different substituent on the hydrazonamide moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
62020-70-6 |
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Molecular Formula |
C15H16N4S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-methanehydrazonoyl-1-(4-methylphenyl)-3-phenylthiourea |
InChI |
InChI=1S/C15H16N4S/c1-12-7-9-14(10-8-12)19(11-17-16)15(20)18-13-5-3-2-4-6-13/h2-11H,16H2,1H3,(H,18,20) |
InChI Key |
QUFVPHDRTNOXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C=NN)C(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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